molecular formula C25H22ClNO3 B13839733 (S,S)-cyano(3-phenoxyphenyl)methyl 2-(2-chlorophenyl)-3-methylbutanoate

(S,S)-cyano(3-phenoxyphenyl)methyl 2-(2-chlorophenyl)-3-methylbutanoate

Cat. No.: B13839733
M. Wt: 419.9 g/mol
InChI Key: ZBORAWXDRSFJOW-RPWUZVMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,S)-cyano(3-phenoxyphenyl)methyl 2-(2-chlorophenyl)-3-methylbutanoate is a complex organic compound with a unique structure that combines cyano, phenoxyphenyl, chlorophenyl, and methylbutanoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-cyano(3-phenoxyphenyl)methyl 2-(2-chlorophenyl)-3-methylbutanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyano group: This can be achieved through the reaction of an appropriate precursor with a cyanating agent such as sodium cyanide or potassium cyanide.

    Introduction of the phenoxyphenyl group: This step involves the coupling of a phenoxyphenyl halide with a suitable nucleophile under conditions such as palladium-catalyzed cross-coupling.

    Addition of the chlorophenyl group: This can be done through a Friedel-Crafts acylation reaction using a chlorophenyl acyl chloride and a Lewis acid catalyst.

    Formation of the methylbutanoate group: This step involves esterification of the appropriate carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S,S)-cyano(3-phenoxyphenyl)methyl 2-(2-chlorophenyl)-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or chlorophenyl groups are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with new functional groups replacing the cyano or chlorophenyl groups.

Scientific Research Applications

(S,S)-cyano(3-phenoxyphenyl)methyl 2-(2-chlorophenyl)-3-methylbutanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S,S)-cyano(3-phenoxyphenyl)methyl 2-(2-chlorophenyl)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with receptors: Modulating receptor activity to produce therapeutic effects.

    Affecting cellular pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (R,R)-cyano(3-phenoxyphenyl)methyl 2-(2-chlorophenyl)-3-methylbutanoate: A stereoisomer with different biological activity.

    (S,S)-cyano(3-phenoxyphenyl)methyl 2-(2-bromophenyl)-3-methylbutanoate: A similar compound with a bromine atom instead of chlorine.

Uniqueness

(S,S)-cyano(3-phenoxyphenyl)methyl 2-(2-chlorophenyl)-3-methylbutanoate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H22ClNO3

Molecular Weight

419.9 g/mol

IUPAC Name

[(S)-cyano-(3-phenoxyphenyl)methyl] (2S)-2-(2-chlorophenyl)-3-methylbutanoate

InChI

InChI=1S/C25H22ClNO3/c1-17(2)24(21-13-6-7-14-22(21)26)25(28)30-23(16-27)18-9-8-12-20(15-18)29-19-10-4-3-5-11-19/h3-15,17,23-24H,1-2H3/t23-,24+/m1/s1

InChI Key

ZBORAWXDRSFJOW-RPWUZVMVSA-N

Isomeric SMILES

CC(C)[C@@H](C1=CC=CC=C1Cl)C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3

Canonical SMILES

CC(C)C(C1=CC=CC=C1Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.